Iodonium, bis(4-methoxyphenyl)-, iodide
Description
Historical Context and Evolution of Hypervalent Iodine Chemistry
The field of hypervalent iodine chemistry dates back to 1886 with the preparation of the first stable polyvalent organic iodine compound, (dichloroiodo)benzene, by the German chemist Conrad Willgerodt. nih.govwiley-vch.dee-bookshelf.de This discovery opened the door to a new class of compounds where an iodine atom formally exceeds the octet of electrons in its valence shell. wikipedia.org Following this, numerous other hypervalent iodine(III) and iodine(V) compounds were synthesized, including the first examples of diaryliodonium salts by C. Hartmann and V. Meyer in 1894. wiley-vch.dee-bookshelf.de
Overview of Diaryliodonium Salts as Advanced Reagents
Diaryliodonium salts, with the general structure Ar₂I⁺X⁻, are typically stable, solid compounds that serve as highly efficient arylation reagents. researchgate.netrsc.org Their first application as arylating agents was explored around 1953. acs.org These salts are valued for their ability to transfer an aryl group to a wide range of nucleophiles under mild conditions, a reaction driven by the excellent leaving group ability of the iodoarene byproduct. rsc.orgdiva-portal.orgbeilstein-journals.org
The utility of diaryliodonium salts has expanded significantly in recent decades. researchgate.netbeilstein-journals.org They are now central to various advanced synthetic methodologies, including:
C-C and Carbon-Heteroatom Bond Formation : They are widely used for the arylation of carbon, nitrogen, oxygen, and sulfur nucleophiles. beilstein-journals.orgscispace.com The synthesis of diaryl ethers, for instance, is a classic application. beilstein-journals.org
Metal-Catalyzed Cross-Coupling : They are effective partners in cross-coupling reactions catalyzed by transition metals like palladium and copper. scispace.com
Emerging Synthetic Trends : Their application has been integrated with modern synthetic concepts such as C-H functionalization, photoredox catalysis, and electrochemistry, enabling the construction of more complex molecules. acs.org
Other Applications : Beyond arylation, they function as photoinitiators for polymerization, Lewis acids, and precursors for generating highly reactive aryne intermediates. rsc.orgacs.orgbeilstein-journals.org
A significant area of research focuses on unsymmetrical diaryliodonium salts, where one aryl group is selectively transferred over the other "dummy" aryl group, improving atom economy. acs.org Furthermore, recent developments have demonstrated reaction pathways that utilize both aryl groups, further enhancing their efficiency. researchgate.net The physical properties and synthetic utility of these salts, such as their solubility in organic solvents, are strongly influenced by the nature of the counterion (X⁻). rsc.org Triflates and tetrafluoroborates are often preferred over halides due to their better solubility. rsc.orgorganic-chemistry.org
Specific Academic Relevance of Iodonium (B1229267), bis(4-methoxyphenyl)-, iodide within Hypervalent Iodine Chemistry
Iodonium, bis(4-methoxyphenyl)-, iodide is a symmetrical diaryliodonium salt where the iodine(III) center is bonded to two identical 4-methoxyphenyl (B3050149) (p-anisyl) groups, with iodide as the counterion. fda.govhbgxchemical.comdrugfuture.com Its symmetrical nature means that either of the two identical aryl groups can be transferred in arylation reactions.
This specific compound is noted for its role as a cationic photoinitiator. hbgxchemical.com Upon exposure to UV radiation, it undergoes irreversible photolysis, breaking a carbon-iodine bond to generate reactive species. hbgxchemical.com These species ultimately produce a strong acid that can initiate chain-reaction polymerization of monomers like epoxides and vinyl ethers. hbgxchemical.com This process is crucial in UV-curing technologies used in industries such as 3D printing and the manufacturing of high-performance coatings. hbgxchemical.comhbgxchemical.com The electron-rich nature of the methoxy-substituted aryl groups influences the salt's reactivity and stability. The synthesis of such electron-rich diaryliodonium salts can be achieved through various methods, including the oxidation of anisole (B1667542) with agents like m-chloroperoxybenzoic acid (mCPBA) in the presence of an appropriate acid. diva-portal.org
While diaryliodonium salts with halide counterions, like iodide, often have limited solubility in organic solvents, which can restrict their synthetic utility in some contexts, they remain important compounds in the broader study of hypervalent iodine chemistry. rsc.org The investigation of their properties and reactions contributes to the fundamental understanding of structure-reactivity relationships within this versatile class of reagents.
Data Tables
Table 1: Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | This compound | drugfuture.com |
| Synonyms | Bis(p-methoxyphenyl)iodonium iodide, Di-p-anisyliodonium iodide | hbgxchemical.comdrugfuture.com |
| CAS Number | 6293-71-6 | drugfuture.comchemicalbook.comepa.gov |
| Molecular Formula | C₁₄H₁₄I₂O₂ | hbgxchemical.comdrugfuture.comchemspider.com |
| Molecular Weight | 468.07 g/mol | hbgxchemical.comchemspider.com |
| Cation Formula | C₁₄H₁₄IO₂⁺ | fda.gov |
| Cation Molecular Weight | 341.16 g/mol | fda.govncats.io |
Structure
2D Structure
Properties
IUPAC Name |
bis(4-methoxyphenyl)iodanium;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14IO2.HI/c1-16-13-7-3-11(4-8-13)15-12-5-9-14(17-2)10-6-12;/h3-10H,1-2H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDHVVMGGEIMMBA-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)[I+]C2=CC=C(C=C2)OC.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14I2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90978749 | |
| Record name | Bis(4-methoxyphenyl)iodanium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90978749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6293-71-6 | |
| Record name | Bis(4-methoxyphenyl)iodanium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90978749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Synthetic Methodologies for Bis 4 Methoxyphenyl Iodonium Iodide and Analogues
Classical and Contemporary Synthetic Routes to Diaryliodonium Salts
The preparation of diaryliodonium salts fundamentally involves the formation of an aryl-iodine(III) bond, followed by the introduction of a second aryl group. rsc.org Historically, these syntheses were often multi-step processes. diva-portal.org A common classical approach involves the oxidation of an iodoarene to a stable, isolable iodine(III) intermediate, such as an (diacetoxyiodo)arene or a [hydroxy(tosyloxy)iodo]arene. rsc.orgdiva-portal.org This activated intermediate is then reacted with another electron-rich arene to form the diaryliodonium salt. rsc.org An early patented process for di-(p-anisyl)-iodonium halide involved reacting iodine with iodine pentoxide in sulfuric acid, followed by condensation with anisole (B1667542). google.com Contemporary methods have increasingly focused on improving efficiency, safety, and substrate scope by generating the reactive iodine(III) species in situ, thereby avoiding the isolation of potentially unstable intermediates. nih.gov
Electrophilic iodination represents a key mechanistic step in many diaryliodonium salt syntheses. In these routes, a hypervalent iodine(III) species, often generated in situ, acts as a potent electrophile. This electrophilic iodine center is then attacked by an electron-rich aromatic compound through an electrophilic aromatic substitution (EAS)-type mechanism. diva-portal.org For instance, in one-pot syntheses starting from an iodoarene, the iodoarene is first oxidized to an ArIX₂ species. This highly electrophilic intermediate then reacts with a second, often more electron-rich, arene to form the unsymmetrical diaryliodonium salt. nih.gov The success of this step is highly dependent on the nucleophilicity of the arene, with electron-rich arenes being significantly more reactive. diva-portal.org
The reactivity of diaryliodonium salts is governed by the electrophilic character of the iodine(III) center. diva-portal.org The formation of the final product in many arylation reactions proceeds via a ligand coupling mechanism. rsc.orgbeilstein-journals.org This process begins when a nucleophile interacts with the iodonium (B1229267) salt, leading to a ligand exchange with the counterion to form a new T-shaped intermediate. diva-portal.org From this intermediate, the nucleophile and one of the aryl groups couple, resulting in the formation of the arylated product and the release of an aryl iodide as a leaving group. rsc.org The choice of which aryl group participates in the coupling can be influenced by electronic and steric factors, a key consideration in the synthesis and application of unsymmetrical salts. frontiersin.org
The oxidation of an aryl iodide (ArI) to a reactive iodine(III) species (ArI(III)) is a critical activation step in most modern syntheses of diaryliodonium salts. nih.gov A variety of oxidants and reaction conditions have been developed to achieve this transformation efficiently. Common oxidants include peroxy acids like m-chloroperbenzoic acid (mCPBA), often used in combination with strong acids such as toluenesulfonic acid (TsOH) or triflic acid (TfOH). diva-portal.orgorganic-chemistry.org Other systems utilize inexpensive and robust oxidants like Oxone (potassium peroxymonosulfate) in the presence of sulfuric acid, or sodium perborate. nih.govbeilstein-journals.orgncl.ac.uk More specialized reagents like Selectfluor™ (F-TEDA-BF₄) have also been employed, offering mild conditions that are compatible with sensitive functional groups. nih.gov The choice of oxidant system can influence the reaction's speed, yield, and functional group tolerance.
Table 1: Comparison of Oxidative Systems for Diaryliodonium Salt Synthesis
| Oxidant | Acid / Additive | Typical Solvent | Key Features |
|---|---|---|---|
| m-Chloroperbenzoic acid (mCPBA) | Toluenesulfonic acid (TsOH) or Triflic acid (TfOH) | Dichloromethane (B109758) | Widely used, provides access to tosylate and triflate salts. diva-portal.orgorganic-chemistry.org |
| Oxone (2KHSO₅·KHSO₄·K₂SO₄) | Sulfuric acid (H₂SO₄) | Dichloromethane | Inexpensive and versatile oxidant, suitable for electron-donating and withdrawing groups. nih.govbeilstein-journals.org |
| Selectfluor™ | Lewis Acids (e.g., BF₃·OEt₂) | Acetonitrile | Mild, protic-acid-free conditions; high functional group tolerance. nih.gov |
| Potassium persulfate (K₂S₂O₈) | Triflic acid (TfOH) | Acetonitrile | Effective for one-pot synthesis from iodoarenes or elemental iodine. diva-portal.org |
One-Pot Synthetic Procedures for Diaryliodonium Salts
A significant advancement in the field has been the development of one-pot syntheses, which combine the oxidation of the iodine source and the coupling with an arene into a single operational sequence without isolating intermediates. nih.govnih.gov These procedures offer improved scalability, efficiency, and often use readily available starting materials like aryl iodides, or even elemental iodine. diva-portal.orgrsc.org
Several robust one-pot protocols have been established:
From Aryl Iodides and Arenes : A common method involves the oxidation of an aryl iodide with an oxidant like mCPBA in the presence of a strong acid, followed by the addition of a second arene. diva-portal.orgorganic-chemistry.org This approach is highly versatile for creating both symmetrical and unsymmetrical diaryliodonium salts. organic-chemistry.org
From Arenes and Elemental Iodine : For symmetrical salts, some methods start with elemental iodine, which is oxidized in situ and reacts with two equivalents of an arene. diva-portal.orgnih.gov
From Aryl Iodides and Boronic Acids : A fast and high-yielding one-pot synthesis uses aryl iodides and arylboronic acids, which circumvents issues of regioselectivity sometimes seen with free arenes. diva-portal.org
These one-pot methods often feature mild conditions, broad functional group tolerance, and can be performed in sustainable solvents like ethyl acetate (B1210297), making them highly practical for laboratory and potential industrial use. nih.govrsc.org
Table 2: Examples of One-Pot Diaryliodonium Salt Syntheses
| Iodine Source | Aryl Source | Reagents | Product Type | Reference |
|---|---|---|---|---|
| Aryl Iodide | Arene | mCPBA, TsOH | Unsymmetrical Diaryliodonium Tosylates | organic-chemistry.org |
| Aryl Iodide | Arene | Oxone, H₂SO₄ | Symmetrical and Unsymmetrical Salts | beilstein-journals.org |
| Elemental Iodine | Arene | mCPBA, TsOH/TfOH | Symmetrical Diaryliodonium Salts | diva-portal.org |
| Aryl Iodide | Arylboronic Acid | mCPBA, BF₃·OEt₂ | Symmetrical and Unsymmetrical Tetrafluoroborates | diva-portal.org |
Counterion Exchange and its Methodological Implications
The counterion (X⁻) in a diaryliodonium salt (Ar₂I⁺X⁻) is not merely a spectator; it plays a critical role in determining the salt's physical properties, such as solubility and stability, as well as its chemical reactivity. rsc.orgnih.gov Consequently, the ability to perform a counterion exchange is of significant methodological importance. For example, triflate (OTf⁻), tetrafluoroborate (B81430) (BF₄⁻), and tosylate (OTs⁻) are common counterions that yield crystalline, relatively stable salts. nih.gov
Counterion exchange can be performed on an isolated iodonium salt, but more efficient modern methods often incorporate the exchange into the one-pot synthesis itself. organic-chemistry.orgorganic-chemistry.org A common strategy is to synthesize a diaryliodonium tetrafluoroborate or tosylate and then perform an in situ anion exchange by adding an acid like triflic acid to furnish the corresponding triflate salt. diva-portal.orgorganic-chemistry.org The synthesis of diaryliodonium salts with less common counterions, such as carboxylates, is also an area of interest, as these can act as internal bases to facilitate certain reactions. nih.gov The fluoride (B91410) anion has been shown to activate O-H bonds, triggering specific O-arylation reactions. nih.gov
Chemo- and Regioselective Synthesis of Asymmetrical Analogues
For unsymmetrical diaryliodonium salts (Ar¹Ar²I⁺X⁻), controlling which of the two aryl groups is transferred to a nucleophile is paramount. This challenge is addressed through the chemo- and regioselective synthesis of analogues where one aryl group is designed to be preferentially transferred over the other. The primary strategy for achieving this selectivity is the use of a non-transferable "dummy" or "auxiliary" aryl ligand. frontiersin.orgnih.gov
This dummy ligand is typically an electron-rich and/or sterically hindered aryl group that is reluctant to participate in the reductive elimination step of the arylation reaction. rsc.org By pairing a valuable or complex aryl group with a cheap and inert dummy ligand, the selective transfer of the desired aryl group can be achieved with high efficiency. nih.gov
Commonly employed dummy ligands include:
2,4,6-Trimethoxyphenyl (TMP) : This is an extremely electron-rich group that is highly effective as a dummy ligand, enabling the efficient transfer of even electron-deficient aryl groups. beilstein-journals.orgnih.gov
Mesityl (Mes) : The steric bulk of the mesityl group makes it a poor ligand for coupling, thus allowing the preferential transfer of the other, less hindered aryl group. rsc.orgmdpi.com
Anisyl and Thienyl groups : These have also been used as auxiliary ligands to direct the chemoselectivity of aryl transfer. rsc.org
The development of these selective reagents has greatly expanded the utility of diaryliodonium salts in complex molecule synthesis and for applications like PET imaging, where the efficient transfer of a specific, often radiolabeled, aryl group is essential. nih.gov
Table 3: Common Auxiliary (Dummy) Ligands for Selective Arylation
| Dummy Ligand | Key Feature(s) | Typical Application | Reference |
|---|---|---|---|
| 2,4,6-Trimethoxyphenyl (TMP) | Highly electron-rich | General purpose, transfer of electron-poor (hetero)aryls. | frontiersin.orgnih.gov |
| Mesityl (2,4,6-Trimethylphenyl) | Sterically hindered | C-H arylation of quinoline (B57606) N-oxides. | mdpi.com |
| Anisyl (Methoxyphenyl) | Electron-rich | General purpose dummy group. | rsc.org |
Development of Sustainable and Economical Synthesis Protocols
The development of sustainable and economical synthesis protocols for bis(4-methoxyphenyl)iodonium iodide and its analogues has been a significant focus of contemporary research. These efforts aim to reduce the environmental impact and cost associated with traditional synthetic methods, which often rely on expensive reagents, hazardous solvents, and multi-step procedures. Key advancements in this area include the implementation of one-pot syntheses, the use of cheaper and greener oxidants, the exploration of sustainable solvent systems, and the development of electrochemical approaches.
One of the primary strategies to enhance the economic viability of diaryliodonium salt synthesis is the utilization of inexpensive and readily available starting materials and reagents. beilstein-journals.orgnih.gov Traditional methods often employ stoichiometric amounts of expensive oxidizing agents. A significant step forward has been the adoption of Oxone, a versatile and cheap oxidant, in conjunction with sulfuric acid for the synthesis of diaryliodonium salts. beilstein-journals.orgnih.gov This method has demonstrated wide applicability for preparing a variety of diaryliodonium salts, including those with electron-donating and electron-withdrawing groups, in good yields. nih.gov
Electrochemical methods offer a promising green alternative to conventional chemical oxidation. acs.org An electrochemical approach for the synthesis of diaryliodonium salts based on the anodic C-I coupling of aryl iodides and arenes has been developed. This method obviates the need for chemical oxidants and strong acids. acs.org A notable advantage of this electrochemical protocol is the ability to introduce the desired counterion by selecting the appropriate supporting electrolyte, thus avoiding a separate ion exchange step and making the process more resource-efficient. acs.org
The choice of solvent also plays a crucial role in the sustainability of the synthesis. While dichloromethane is a common solvent in many traditional syntheses, recent developments have focused on employing more environmentally benign alternatives. rsc.orgorganic-chemistry.org For instance, the use of ethyl acetate as a sustainable solvent has been successfully implemented in the one-pot synthesis of diaryliodonium triflates. rsc.org Additionally, fluoroalcohols like 2,2,2-trifluoroethanol (B45653) (TFE) have been shown to improve reaction rates and yields for some substrates in one-pot syntheses. organic-chemistry.org
The following tables summarize and compare different sustainable and economical approaches for the synthesis of diaryliodonium salts, providing an overview of the reaction conditions and their respective advantages.
Table 1: Comparison of Oxidants in Diaryliodonium Salt Synthesis
| Oxidant | Key Features | Advantages | Reference |
| Oxone | Inexpensive and readily available. Used with sulfuric acid. | Cost-effective, wide applicability for various substituted arenes. | beilstein-journals.orgnih.gov |
| m-CPBA | Commonly used oxidant in one-pot syntheses with acids like TfOH or TsOH. | High yields, well-established for a range of diaryliodonium salts. | rsc.orgorganic-chemistry.org |
| Electrochemical (Anodic Oxidation) | Avoids chemical oxidants. | "Green" method, no oxidant waste, flexible anion introduction. | acs.org |
Table 2: One-Pot Synthesis Strategies for Diaryliodonium Salts
| Method | Starting Materials | Solvent | Key Advantages | Reference |
| Oxone-Sulfuric Acid | Arenes and Aryl Iodides | Acetonitrile | Facile, uses cheap oxidant, applicable to electron-rich and -poor arenes. | beilstein-journals.orgnih.gov |
| m-CPBA/TfOH | Iodoarenes and Arenes | Ethyl Acetate | Sustainable solvent, scalable, low E-factor. | rsc.orgrsc.org |
| m-CPBA/TsOH | Iodoarenes/Iodine and Arenes | Dichloromethane/TFE | Fast, efficient for electron-rich salts, in situ anion exchange possible. | organic-chemistry.org |
| Elemental Iodine | Iodine and Arenes | Not specified | Potentially more cost-effective and sustainable by avoiding pre-synthesized iodoarenes. | diva-portal.org |
Iii. Mechanistic Studies of Bis 4 Methoxyphenyl Iodonium Iodide Reactivity
Aryl Transfer Mechanisms in Nucleophilic Reactions
In the absence of light or high temperatures, the reactions of bis(4-methoxyphenyl)iodonium iodide with nucleophiles are dominated by polar mechanisms involving the transfer of a 4-methoxyphenyl (B3050149) group. These reactions are generally understood to proceed through hypervalent iodine intermediates.
One of the proposed mechanisms for the arylation of nucleophiles by diaryliodonium salts is a concerted ipso-substitution, akin to a nucleophilic aromatic substitution (SNAr) reaction. nih.gov In this pathway, the nucleophile directly attacks the ipso-carbon of one of the aryl rings, leading to the simultaneous displacement of the iodoarene leaving group. The electrophilicity of the ipso-carbon is enhanced by the presence of the positively charged iodine center.
In a related process, a radical-induced desulfonylative ipso-substitution has been observed in vicinal aryl sulfonamide substituted diaryliodonium salts, highlighting the versatility of the ipso-carbon as a reaction site. rsc.org
A more commonly accepted mechanism for nucleophilic arylation involves the formation of a hypervalent iodine intermediate, often referred to as a λ³-iodane. nih.govpdx.edu The reaction is believed to proceed through the following steps:
Ligand Exchange: The nucleophile (Nu⁻) displaces the counter-ion of the diaryliodonium salt to form a neutral, T-shaped intermediate, Ar₂I-Nu. In this intermediate, the nucleophile and one of the aryl groups occupy the apical positions of the T-shaped geometry, forming a three-center-four-electron (3c-4e) bond. nih.gov
Pseudorotation: For an unsymmetrical diaryliodonium salt, two different T-shaped intermediates can be formed, with each aryl group having the possibility of being in an apical or equatorial position. These intermediates are often in rapid equilibrium through a process called Berry pseudorotation. nih.gov For a symmetrical salt like bis(4-methoxyphenyl)iodonium iodide, the two aryl groups are identical.
Ligand Coupling: The final step is a reductive elimination, also known as ligand coupling, where the apical aryl group and the nucleophile couple to form the arylated product (Ar-Nu). nih.govbeilstein-journals.org This step involves the reduction of the iodine(III) center to iodine(I), releasing an iodoarene as a byproduct. nih.gov
The chemoselectivity of aryl transfer in unsymmetrical diaryliodonium salts is governed by a delicate balance of electronic and steric factors, with the more electron-deficient aryl group generally being transferred in the ligand coupling step. nih.govpdx.edu
| Step | Intermediate/Process | Description |
|---|---|---|
| 1 | λ³-Iodane Intermediate | A neutral, T-shaped species (Ar₂I-Nu) formed by the association of the nucleophile with the iodonium (B1229267) cation. pdx.edu |
| 2 | Berry Pseudorotation | A process that allows for the rapid equilibration between different T-shaped intermediates in unsymmetrical diaryliodonium salts. nih.gov |
| 3 | Ligand Coupling | The reductive elimination step where the aryl group and the nucleophile form a new bond, with the concomitant release of an iodoarene. nih.govbeilstein-journals.org |
Radical Generation Mechanisms in Photochemical Processes
Upon exposure to ultraviolet (UV) light, bis(4-methoxyphenyl)iodonium iodide can undergo photochemical reactions that generate radical species. These radicals are highly reactive and can initiate polymerization or participate in other chemical transformations. hbgxchemical.comhbgxchemical.com
Direct photolysis of diaryliodonium salts can lead to the homolytic cleavage of a carbon-iodine bond. ibm.com This process generates an aryl radical and an iodoarene radical cation:
Ar₂I⁺ + hν → [Ar₂I⁺]* → Ar• + [ArI]⁺•
The excited state of the iodonium salt, formed upon absorption of a photon, has a sufficiently weakened C-I bond to allow for this fragmentation. sacredheart.edu The resulting aryl radical (the 4-methoxyphenyl radical in this case) is a key intermediate that can initiate further reactions. nih.gov Studies on the photochemistry of diphenyliodonium (B167342) and bis(4-methylphenyl)iodonium salts have shown that products derived from homolytic cleavage are more prevalent under triplet-sensitized conditions. ibm.com
In the presence of a photosensitizer or an electron-rich species, radical generation can also occur via a single electron transfer (SET) mechanism. mdpi.comdiva-portal.org Visible-light photoredox catalysis is a common method where a photocatalyst, such as an iridium complex, absorbs light and reaches an excited state. mdpi.com This excited photocatalyst is a potent reductant and can transfer an electron to the diaryliodonium salt, which acts as an oxidant. nih.govsemanticscholar.org
The SET process results in the formation of an aryl radical and an iodoarene, along with the oxidized form of the photocatalyst:
[PC]* + Ar₂I⁺ → [PC]⁺ + [Ar₂I•] → [PC]⁺ + Ar• + ArI
This mechanism is advantageous as it can be initiated by lower-energy visible light and allows for the catalytic generation of aryl radicals under mild conditions. mdpi.com SET mechanisms have been proposed for a variety of transformations, including the arylation of heteroarenes and oxidative cross-coupling reactions. mdpi.comdiva-portal.org
| Mechanism | Initiation | Key Intermediates | Typical Conditions |
|---|---|---|---|
| Homolytic Cleavage | Direct UV irradiation | Aryl radical, Iodoarene radical cation | Direct or triplet-sensitized photolysis ibm.com |
| Single Electron Transfer (SET) | Photosensitizer + Light | Aryl radical, Iodoarene | Visible-light photoredox catalysis nih.govmdpi.com |
Thermal Decomposition Pathways and Associated Radical Formation
Bis(4-methoxyphenyl)iodonium iodide exhibits good thermal stability at room temperature but will decompose upon heating. hbgxchemical.com The decomposition temperature is reported to be in the range of 145-155 °C. hbgxchemical.com This thermal decomposition is another pathway to generate radical species.
The primary thermal decomposition pathway is believed to be the homolytic cleavage of the carbon-iodine bond, similar to the photoinduced process. The thermal energy provides the activation energy necessary to overcome the C-I bond dissociation energy, leading to the formation of a 4-methoxyphenyl radical and a 4-methoxyiodobenzene radical cation.
Studies on the thermal decomposition of analogous compounds, such as 2- and 4-iodobenzyl iodide, have shown that the scission of the C-I bond upon heating is a facile process for generating the corresponding radicals. nih.gov The radicals formed from the thermal decomposition of bis(4-methoxyphenyl)iodonium iodide can then initiate polymerization in "dark cure" processes, where curing continues even after the initiating energy source (in this case, heat) is removed, or they can participate in other radical-mediated reactions. hbgxchemical.com
Role of Counterions in Reaction Kinetics and Selectivity
In the reactivity of diaryliodonium salts, the counterion, while often considered a spectator, plays a crucial role in influencing reaction kinetics and selectivity. nih.govwikipedia.org The nature of the anion associated with the bis(4-methoxyphenyl)iodonium cation can significantly modulate the salt's properties, such as solubility and the electrophilicity of the iodine center, thereby affecting reaction outcomes. beilstein-journals.org
The counterion's impact is evident in both metal-mediated and metal-free reactions. nih.gov While a direct correlation between the solid-state structure of diaryliodonium salts and their reactivity based on the counterion has been challenging to establish, empirical observations have highlighted significant differences. nih.gov The generally accepted principle is that the counterion functions as a leaving group for the electrophilic aryl species. nih.gov However, emerging research suggests that counterions can be more than just passive leaving groups, potentially participating in the reaction mechanism. nih.gov
The choice of counterion affects the salt's solubility in various organic solvents, which in turn influences reaction rates. beilstein-journals.org For instance, anions like tetrafluoroborate (B81430) (BF₄⁻), hexafluorophosphate (B91526) (PF₆⁻), and triflate (OTf⁻) are commonly used due to their good solubility and weak nucleophilicity. beilstein-journals.org In contrast, the iodide ion (I⁻) in bis(4-methoxyphenyl)iodonium iodide is a comparatively more nucleophilic counterion. This inherent nucleophilicity can lead to different reaction pathways. For example, the iodide can compete with other nucleophiles present in the reaction mixture, potentially leading to the formation of 4-iodoanisole (B42571) as a byproduct.
The counterion can also influence the Lewis acidity of the iodonium cation. A more coordinating anion can reduce the electrophilicity of the iodine(III) center, thereby slowing down reactions that rely on the electrophilic character of the salt. Conversely, a weakly coordinating anion enhances the electrophilicity and can accelerate such reactions.
A study on the nitration of arenes using diphenyliodonium salts demonstrated the profound effect of the counterion on reaction yield. This highlights the importance of selecting an appropriate counterion to achieve optimal reaction conditions.
Table 1: Effect of Counterion on the Yield of Nitrobenzene in a One-Pot C-H Functionalization Reaction
| Entry | Counterion (X⁻) in Ph₂I⁺X⁻ | Yield of Nitrobenzene (%) |
|---|---|---|
| 1 | OTf⁻ | 98 |
| 2 | PF₆⁻ | 95 |
| 3 | BF₄⁻ | 35 |
| 4 | OTs⁻ | 20 |
Data sourced from a study on one-pot C-H functionalization of arenes by diaryliodonium salts. researchgate.net
This data illustrates that counterions significantly impact reaction efficiency, with weakly coordinating ions like triflate and hexafluorophosphate providing superior results in this specific transformation. researchgate.net While this table does not include the iodide ion, its relatively higher nucleophilicity compared to triflate or hexafluorophosphate suggests that it could lead to lower yields of the desired product in similar reactions due to competitive side reactions.
Generation of Aryne Intermediates from Iodonium Salts
Diaryliodonium salts, including bis(4-methoxyphenyl)iodonium iodide, can serve as precursors to highly reactive aryne intermediates. rsc.orgdiva-portal.org Arynes are valuable in organic synthesis for the construction of complex aromatic systems through various cycloaddition and insertion reactions. researchgate.net The generation of an aryne from a diaryliodonium salt typically involves a base-mediated elimination reaction.
For a diaryliodonium salt lacking an ortho-activating group, a strong base is generally required to deprotonate a proton at the ortho position to the iodine atom, leading to the formation of the aryne. rsc.org In the case of bis(4-methoxyphenyl)iodonium iodide, treatment with a strong base such as sodium amide (NaNH₂) or lithium diisopropylamide (LDA) could potentially generate 4-methoxybenzyne. tcichemicals.com
The reaction proceeds via an initial deprotonation at the ortho-position of one of the anisole (B1667542) rings. This is followed by the elimination of the second aryl group (4-methoxyphenyl) and the iodine atom as 4-iodoanisole, resulting in the formation of the 4-methoxybenzyne intermediate. This aryne can then be trapped in situ by a variety of reagents, such as furans or dienes, to yield corresponding cycloaddition products. diva-portal.org
Alternatively, the presence of an activating group at the ortho-position of the iodonium salt can facilitate aryne formation under milder conditions. rsc.org Common strategies include:
Decarboxylation: An ortho-carboxylate group can be removed upon heating to generate the aryne. rsc.org
Desilylation: An ortho-trimethylsilyl group can be cleaved by a fluoride (B91410) source, such as cesium fluoride or tetrabutylammonium (B224687) fluoride, to trigger aryne formation. rsc.orgresearchgate.net
Deboronation: An ortho-boronic acid group can lead to aryne generation in the presence of water. rsc.orgresearchgate.net
While bis(4-methoxyphenyl)iodonium iodide itself does not possess these specific ortho-activating groups, its electron-rich nature can influence its reactivity. Studies have shown that reactions of electron-rich diaryliodonium salts with nucleophiles like hydroxide (B78521) can lead to the formation of aryne intermediates as a side reaction. diva-portal.org This suggests that under certain basic conditions, even without a dedicated activating group, bis(4-methoxyphenyl)iodonium iodide could be a source of 4-methoxybenzyne.
Table 2: Common Methods for Aryne Generation from Diaryliodonium Salts
| Method | Ortho-Substituent | Reagent/Condition | Leaving Groups |
|---|---|---|---|
| Base-induced elimination | Hydrogen | Strong Base (e.g., LDA, NaNH₂) | Aryl iodide, Base-H⁺ |
| Decarboxylation | -COOH | Heat | Aryl iodide, CO₂ |
| Desilylation | -SiMe₃ | Fluoride source (e.g., CsF, TBAF) | Aryl iodide, F-SiMe₃ |
| Deboronation | -B(OH)₂ | Water | Aryl iodide, B(OH)₃ |
This table summarizes general methods for aryne generation from substituted diaryliodonium salts. rsc.orgresearchgate.nettcichemicals.com
Iv. Applications of Bis 4 Methoxyphenyl Iodonium Iodide in Organic Synthesis
Arylation Reactions for Carbon-Heteroatom Bond Formation
The formation of bonds between carbon and heteroatoms such as oxygen, nitrogen, sulfur, and fluorine is a cornerstone of synthetic chemistry, enabling the construction of key functional groups found in pharmaceuticals, agrochemicals, and materials. Bis(4-methoxyphenyl)iodonium iodide serves as an effective reagent for these transformations, transferring a 4-methoxyphenyl (B3050149) group to various heteroatomic nucleophiles.
The arylation of oxygen nucleophiles using diaryliodonium salts is a well-established method for the synthesis of diaryl ethers and aryl esters. Bis(4-methoxyphenyl)iodonium iodide can react with alcohols and phenols, typically in the presence of a base, to yield the corresponding 4-methoxyphenyl ethers. beilstein-journals.orgillinois.edunih.gov Similarly, reaction with carboxylic acids affords aryl esters. These reactions often proceed under metal-free conditions, providing high yields and avoiding the toxicity associated with heavy metal catalysts. researchgate.net The reaction generally involves the nucleophilic attack of the alkoxide or carboxylate on the iodonium (B1229267) center, followed by reductive elimination to form the C-O bond and release iodoanisole as a byproduct.
Research has demonstrated the broad scope of this reaction with various substituted phenols and diaryliodonium salts. For instance, the arylation of phenols using cesium carbonate as a base in tert-butyl alcohol has been shown to be highly effective. beilstein-journals.org
Table 1: Examples of C-O Bond Formation using Diaryliodonium Salts
| Nucleophile | Diaryliodonium Salt Partner | Base | Solvent | Product Type | Yield | Reference/Comment |
| Phenol | Diaryliodonium triflate | K₃PO₄ | Dichloromethane (B109758) | Diaryl Ether | High | General method for O-arylation of phenols. |
| Substituted Phenols | Cyclic Diaryliodonium Salt | Cs₂CO₃ | tert-Butyl alcohol | Diaryl Ether | High | Effective for synthesizing meta-substituted biaryl ethers. beilstein-journals.org |
| Aliphatic Alcohols | Diaryliodonium bromide | NaH | THF | Alkyl Aryl Ether | Good | Illustrates the extension to aliphatic alcohols. |
| Carboxylic Acid | Diaryliodonium triflate | K₂CO₃ | Acetonitrile | Aryl Ester | High | Represents a standard protocol for aryl ester synthesis. |
The introduction of an aryl group to a nitrogen atom is crucial for synthesizing anilines and their derivatives, which are prevalent in medicinal chemistry and materials science. Bis(4-methoxyphenyl)iodonium iodide is employed in the N-arylation of a wide range of nitrogen nucleophiles, including amines and amides. beilstein-journals.orgdiva-portal.org These reactions can be performed without transition metals, offering a distinct advantage over classical methods like the Buchwald-Hartwig amination. rsc.org
The scope of N-arylation extends to sensitive substrates like amino acid esters, where the reaction proceeds efficiently while preserving the stereochemical integrity of the chiral center. diva-portal.org Furthermore, the arylation of amides can be controlled to achieve either N-arylation or O-arylation by modifying the electronic and steric properties of the reagents, showcasing the tunability of diaryliodonium salt chemistry. beilstein-journals.org
Table 2: Representative N-Arylation Reactions with Diaryliodonium Salts
| Nucleophile | Arylating Agent | Conditions | Product Type | Yield Range | Reference/Comment |
| Aliphatic Amines | Unsymmetrical Diaryliodonium Salt | Metal-free | N-Aryl Amine | Good | Provides access to biologically relevant compounds. diva-portal.org |
| Amino Acid Esters | Bis[(3'-methoxycarbonyl)phenyl]iodonium bromide | Metal-free | N-Aryl Amino Acid | Good to High | Chiral integrity of the amino acid is maintained. |
| Secondary Amides | Diaryliodonium salt (as aryne precursor) | Transition metal-free, base | N-Aryl Amide | Good | Proceeds via an in situ generated benzyne intermediate. rsc.org |
| Indoles | Diaryliodonium Salt | Copper-catalyzed | N-Aryl Indole | Moderate | Part of a tandem C- and N-arylation strategy. researchgate.net |
Aryl sulfides, or thioethers, are important structural motifs in various biologically active molecules. researchgate.net The metal-free arylation of thiols with diaryliodonium salts provides a direct and efficient route to these compounds. beilstein-journals.orgresearchgate.netchemrxiv.org Bis(4-methoxyphenyl)iodonium iodide can react with both aryl and alkyl thiols under basic conditions to form the corresponding aryl sulfides in high yields. researchgate.net The use of a strong organic base facilitates the C-S bond formation under mild and experimentally simple conditions. researchgate.netchemrxiv.org DFT calculations suggest the reaction proceeds through an inner-sphere pathway involving the formation of an Ar₂I(SR) intermediate, followed by reductive elimination. researchgate.net
Table 3: Synthesis of Aryl Sulfides using Diaryliodonium Salts
| Thiol Substrate | Diaryliodonium Salt Partner | Base | Solvent | Product Type | Yield | Reference/Comment |
| Thiophenol | Diphenyliodonium (B167342) triflate | DBU | Acetonitrile | Diphenyl sulfide | 97% | Demonstrates high efficiency for aryl thiols. researchgate.net |
| 4-Methylbenzenethiol | Di(p-tolyl)iodonium triflate | DBU | Acetonitrile | Di-p-tolyl sulfide | 98% | High yield with substituted aryl thiols. researchgate.net |
| 1-Octanethiol | Diphenyliodonium triflate | DBU | Acetonitrile | Octyl phenyl sulfide | 88% | Effective arylation of alkyl thiols. researchgate.net |
| 2-Naphthalenethiol | Bis(4-fluorophenyl)iodonium triflate | DBU | Acetonitrile | Aryl sulfide | 94% | Broad scope with respect to both thiol and iodonium salt. researchgate.net |
The introduction of fluorine into organic molecules can profoundly alter their physical and biological properties. Diaryliodonium salts are key precursors for late-stage nucleophilic fluorination, including applications in positron emission tomography (PET) imaging with the ¹⁸F isotope. nih.govacs.orgresearchgate.net The reaction typically involves a fluoride (B91410) source, such as potassium fluoride (KF), reacting with the diaryliodonium salt. nih.govorganic-chemistry.org
While bis(4-methoxyphenyl)iodonium iodide itself can be used, the electron-donating nature of the methoxy (B1213986) groups makes the aromatic ring less reactive towards direct nucleophilic attack compared to iodonium salts bearing electron-withdrawing groups. Consequently, the 4-methoxyphenyl group is often employed as a non-transferable "spectator" or "dummy" ligand in unsymmetrical diaryliodonium salts. This strategy directs the fluoride nucleophile to attack the more electron-deficient or sterically accessible aryl ring, enabling regioselective fluorination. rsc.org Copper catalysis can significantly enhance the efficiency and mildness of these fluorination reactions, allowing them to proceed at lower temperatures. nih.govresearchgate.netorganic-chemistry.org
Table 4: Copper-Catalyzed Fluorination of Aryl(mesityl)iodonium Salts with KF
| Aryl Group on Iodonium Salt | Catalyst | Conditions | Product | Yield | Reference/Comment |
| 4-tert-Butylphenyl | Cu(OTf)₂ | 60 °C, 18 h | 1-tert-Butyl-4-fluorobenzene | 85% | High yield for electron-rich substrates. organic-chemistry.org |
| 4-Carbomethoxyphenyl | Cu(OTf)₂ | 60 °C, 18 h | Methyl 4-fluorobenzoate | 79% | Good tolerance for electron-withdrawing groups. organic-chemistry.org |
| 2-Naphthyl | Cu(OTf)₂ | 60 °C, 18 h | 2-Fluoronaphthalene | 81% | Effective for polycyclic aromatic systems. organic-chemistry.org |
| 3-Pyridyl | Cu(OTf)₂ | 60 °C, 18 h | 3-Fluoropyridine | 50% | Applicable to heteroaromatic substrates. organic-chemistry.org |
Carbon-Carbon Bond Forming Reactions
Beyond C-heteroatom bond formation, diaryliodonium salts are valuable reagents for constructing C-C bonds, offering a powerful tool for assembling complex carbon skeletons.
Decarboxylative cross-coupling has emerged as a significant strategy in organic synthesis, using readily available carboxylic acids as substitutes for organometallic reagents. A notable application of diaryliodonium salts is in the catalyst-free decarboxylative arylation of α,α-difluoro-β-ketoacid salts. rsc.org This reaction provides access to valuable aryldifluoromethyl ketones, which are important motifs in medicinal chemistry. rsc.org
The proposed mechanism involves a sequential ligand exchange between the ketoacid salt and the diaryliodonium salt, followed by a decarboxylative ligand coupling step to form the final product. rsc.org This method is advantageous as it avoids the use of hazardous fluorinating agents, organometallic compounds, and transition metal catalysts, representing a cleaner and more direct synthetic route. rsc.org
Table 5: Decarboxylative Arylation of an α,α-difluoro-β-ketoacid Ester Salt
| Diaryliodonium Salt Partner | Conditions | Product Type | Yield | Reference/Comment |
| (4-tert-Butylphenyl)(TMP)iodonium OTf | DMSO, 80 °C | α,α-Difluoromethyl Ketone | 91% | TMP (trimethoxyphenyl) acts as an efficient non-transferable group. rsc.org |
| (4-Biphenyl)(TMP)iodonium OTf | DMSO, 80 °C | α,α-Difluoromethyl Ketone | 95% | Demonstrates applicability to different aryl groups. rsc.org |
| (2-Naphthyl)(TMP)iodonium OTf | DMSO, 80 °C | α,α-Difluoromethyl Ketone | 90% | High yields are maintained with polycyclic aromatic systems. rsc.org |
| Diphenyliodonium triflate | DMSO, 80 °C | α,α-Difluoromethyl Ketone | 69% | Shows that symmetrical salts are also effective, albeit in slightly lower yield. rsc.org |
Alkynylation and Alkenylation Methodologies
Bis(4-methoxyphenyl)iodonium iodide and its analogs serve as effective aryl sources in transition metal-catalyzed alkynylation and alkenylation reactions, providing alternatives to traditional organohalides.
Alkynylation: In the realm of C(sp)-C(sp²) bond formation, copper-catalyzed Sonogashira-type couplings represent a cornerstone methodology. While traditionally employing aryl halides, diaryliodonium salts like bis(4-methoxyphenyl)iodonium iodide have been investigated as coupling partners. These reactions typically proceed under mild conditions and offer good functional group tolerance. The use of a copper catalyst is often crucial for facilitating the transmetalation and reductive elimination steps of the catalytic cycle. Although direct examples specifically detailing the use of bis(4-methoxyphenyl)iodonium iodide in Sonogashira reactions are not extensively documented in readily available literature, the reactivity of diaryliodonium salts in such transformations is a well-established principle. For instance, various aryl iodides, the structural congeners of the leaving group in diaryliodonium salts, readily participate in copper-catalyzed Sonogashira cross-coupling reactions with terminal alkynes. nih.govorganic-chemistry.org
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| (PPh₃)₂CuBH₄ | DBU | Ethanol | 120 | up to 99 | organic-chemistry.org |
| CuSO₄·5H₂O | N/A | N/A | N/A | N/A | nih.gov |
| CuOAc | Cs₂CO₃ | Et₂O | Room Temp | 94 | nih.gov |
Table 1: Examples of Copper-Catalyzed Sonogashira-Type Reactions with Aryl Halides (Illustrative of Diaryliodonium Salt Reactivity)
Alkenylation: The Heck reaction, a palladium-catalyzed method for the alkenylation of aryl halides, provides a powerful tool for the formation of substituted alkenes. organic-chemistry.org Diaryliodonium salts can serve as competent arylating agents in Heck-type reactions. These reactions involve the oxidative addition of the diaryliodonium salt to a palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the alkenylated product. The use of bis(4-methoxyphenyl)iodonium iodide in this context allows for the introduction of the 4-methoxyphenyl group onto a variety of alkene substrates. The reaction conditions, including the choice of palladium catalyst, base, and solvent, are critical for achieving high yields and stereoselectivity.
| Palladium Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂/PPh₃ | Et₃N | DMF | 100 | Good | General Heck Conditions |
| Pd₂(dba)₃/P(t-Bu)₃ | K₂CO₃ | Toluene | 110 | High | General Heck Conditions |
Table 2: Representative Conditions for Palladium-Catalyzed Heck-Type Reactions
Reactivity as Electrophilic Arylating Reagents
One of the most significant applications of bis(4-methoxyphenyl)iodonium iodide is its function as an electrophilic source of the 4-methoxyphenyl group. This reactivity is harnessed in a wide range of transformations to form new carbon-carbon and carbon-heteroatom bonds. The general mechanism involves the attack of a nucleophile on the iodine center, followed by reductive elimination of the arylated product and iodo-4-methoxybenzene.
The arylation of carbon nucleophiles, particularly active methylene compounds, is a well-established application. For instance, β-dicarbonyl compounds can be efficiently arylated at the α-position using diaryliodonium salts under basic conditions.
| Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) |
| Diethyl Malonate | NaH | THF | Room Temp | High |
| Ethyl Acetoacetate | K₂CO₃ | DMF | 80 | Good |
| 1,3-Cyclohexanedione | t-BuOK | t-BuOH | Room Temp | High |
Table 3: Metal-Free Arylation of Active Methylene Compounds with Diaryliodonium Salts
Furthermore, bis(4-methoxyphenyl)iodonium iodide is employed in the arylation of heteroatom nucleophiles. The O-arylation of phenols and the N-arylation of amines and N-heterocycles are prominent examples. These reactions often proceed under metal-free conditions, offering a significant advantage in terms of cost and product purity. In the case of unsymmetrical diaryliodonium salts, the regioselectivity of the aryl transfer is influenced by both steric and electronic factors of the aryl groups attached to the iodine atom.
Utilization in Recyclable Reagent Systems
A significant drawback of using stoichiometric diaryliodonium salts is the generation of an iodoarene byproduct. To address this issue and improve the atom economy of these processes, efforts have been directed towards the development of recyclable diaryliodonium reagent systems. One promising approach involves the immobilization of the iodonium salt onto a solid support, such as a polymer.
| Reaction Type | Catalyst | Support | Recovery and Reuse |
| Heck-type Coupling | Palladium | Polystyrene | Yes |
| Suzuki-type Coupling | Palladium | Silica Gel | Yes |
Table 4: Examples of Recyclable Polymer-Supported Diaryliodonium Systems
Development of Metal-Free Transformation Protocols
A major driving force in modern organic synthesis is the development of metal-free reactions to avoid the cost, toxicity, and contamination issues associated with transition metals. Bis(4-methoxyphenyl)iodonium iodide has played a pivotal role in the advancement of such metal-free protocols for the formation of carbon-carbon and carbon-heteroatom bonds.
C-N Bond Formation: The metal-free N-arylation of a wide range of nitrogen-containing compounds, including indoles, amides, and other heterocycles, has been successfully achieved using diaryliodonium salts. researchgate.net These reactions typically proceed in the presence of a base to generate the nucleophilic nitrogen species. The choice of solvent and base is crucial for optimizing the reaction conditions and achieving high yields.
| N-Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) |
| Indole | K₃PO₄ | Dioxane | 100 | 85-95 |
| Pyrrolidine | Cs₂CO₃ | MeCN | 80 | 70-85 |
| Phthalimide | K₂CO₃ | DMF | 110 | >90 |
Table 5: Metal-Free N-Arylation with Diaryliodonium Salts
C-O Bond Formation: Similarly, the metal-free O-arylation of phenols and carboxylic acids using bis(4-methoxyphenyl)iodonium iodide provides a direct and efficient route to diaryl ethers and aryl esters, respectively. These transformations are often carried out under basic conditions to deprotonate the hydroxyl group, thereby increasing its nucleophilicity.
| O-Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) |
| Phenol | t-BuOK | THF | 60 | High |
| 4-Nitrophenol | K₂CO₃ | DMSO | 120 | 80-90 |
| Benzoic Acid | Cs₂CO₃ | DMF | 100 | 75-85 |
Table 6: Metal-Free O-Arylation with Diaryliodonium Salts
C-C Bond Formation: Beyond heteroatom arylation, bis(4-methoxyphenyl)iodonium iodide facilitates metal-free carbon-carbon bond formation. The arylation of electron-rich arenes and certain C-H bonds can be achieved under oxidative conditions, often promoted by a strong acid. Furthermore, the reaction of diaryliodonium salts with carbanions generated from active methylene compounds, as previously discussed, represents a significant class of metal-free C-C bond-forming reactions. nih.gov
V. Applications in Polymer and Materials Science
Photoinitiation of Cationic Polymerization
Diaryliodonium salts, including bis(4-methoxyphenyl)iodonium iodide, are prominent photoinitiators for cationic polymerization. researchgate.net Upon absorbing light, these compounds decompose to produce species that initiate the polymerization of a wide range of monomers. researchgate.net This process is fundamental to UV curing technologies used in coatings, adhesives, inks, and 3D printing. researchgate.netacs.org The structure of the iodonium (B1229267) salt's cation is a primary determinant of its photochemical properties, including its absorption wavelength and the efficiency of generating initiating species. nih.gov
The primary mechanism through which iodonium salts initiate cationic polymerization is via the generation of a superacid (a strong Brønsted acid) upon photolysis. researchgate.net The process can be described in two main pathways:
Direct Photolysis: When the iodonium salt absorbs a photon of sufficient energy, it is excited to a higher electronic state. This excited state is unstable and undergoes irreversible fragmentation. The primary cleavage can be either homolytic (symmetric) or heterolytic (asymmetric).
Homolytic Cleavage: The carbon-iodine bond breaks, yielding an aryl radical and an aryliodinium cation-radical.
Heterolytic Cleavage: This pathway produces a diaryl-iodine cation and an aryl cation.
Proton Generation: The highly reactive radical cations and aryl cations generated from photolysis subsequently react with the surrounding environment, such as a solvent molecule or a monomer unit (RH), by abstracting a hydrogen atom. This abstraction step releases a proton (H⁺) and regenerates a radical species. researchgate.net
The released proton, associated with the non-nucleophilic counter-anion (in this case, iodide, though hexafluoroantimonate or hexafluorophosphate (B91526) are more common in commercial applications for higher efficiency), forms a potent Brønsted superacid. rsc.org This superacid is the true initiating species that protonates a monomer, creating a cationic center that propagates the polymerization chain. researchgate.net
Iodonium, bis(4-methoxyphenyl)-, iodide and similar diaryliodonium salts are highly effective for the photoinitiated cationic polymerization of epoxy resins and other oxirane-containing monomers. researchgate.net This technology is critical for applications requiring durable, chemically resistant, and thermally stable materials. The process, often referred to as UV curing, offers significant advantages over traditional thermal curing, including faster cure times, lower energy consumption, and room-temperature processing. researchgate.net
The polymerization of common industrial monomers like bisphenol A diglycidyl ether (BADGE) and various cycloaliphatic epoxies is readily initiated by the superacid generated from the iodonium salt. researchgate.netrsc.org A notable advancement is the use of these initiators in Radical Induced Cationic Frontal Polymerization (RICFP), a technique that allows for the curing of thick, bulk epoxy samples that are inaccessible to direct UV light. researchgate.net In RICFP, a localized UV initiation creates a self-sustaining thermal front that propagates through the resin, with heat from the exothermic polymerization causing further decomposition of a thermal radical initiator, which in turn regenerates the cationic initiating species from the iodonium salt. researchgate.net
| Monomer Type | Initiation Method | Key Features & Findings | Reference |
|---|---|---|---|
| Bisphenol A Diglycidyl Ether (BADGE) | Electron Beam Curing | Diaryliodonium salts are effective initiators for electron beam-induced cationic polymerization, achieving high glass transition temperatures. | rsc.org |
| Cycloaliphatic Epoxies (e.g., UviCure S128) | Electron Beam Curing | Cycloaliphatic epoxies show higher reactivity compared to glycidyl ethers due to greater ring strain, leading to more efficient curing. | rsc.org |
| Various Epoxy Resins | Radical Induced Cationic Frontal Polymerization (RICFP) | Allows for energy-efficient bulk curing of epoxy resins by combining a photoacid generator with a thermal radical initiator to create a self-sustaining polymerization front. | researchgate.net |
Beyond epoxies, this compound is also used to initiate the cationic polymerization of other monomer classes, particularly vinyl ethers and certain heterocyclic compounds. Vinyl ethers are highly reactive toward cationic polymerization, and the use of diaryliodonium photoinitiators enables rapid and controlled polymer formation. researchgate.net The process allows for the creation of poly(vinyl ether)s with properties suitable for various applications. nih.gov
Recent advancements have focused on achieving stereocontrol in the cationic polymerization of vinyl ethers to produce polymers with specific tacticities (e.g., isotactic), which significantly influences their material properties. nih.gov While this often involves complex chiral counterions, the fundamental initiation step can be triggered by the acid generated from a photoinitiator like a diaryliodonium salt. nih.gov Similarly, the ring-opening polymerization of heterocyclic monomers such as octamethylcyclotetrasiloxane (D4), a precursor to silicone polymers, can be initiated using diaryliodonium salts under UV irradiation. acs.org
Photoinitiation of Free Radical Photopolymerization
While primarily recognized for their role in cationic polymerization, diaryliodonium salts like this compound can also function as initiators for free radical photopolymerization. This dual functionality is a significant advantage in developing hybrid polymerization systems. The mechanism involves the homolytic cleavage of the carbon-iodine bond upon UV irradiation, which directly generates highly reactive aryl radicals (Ar•).
These aryl radicals are capable of initiating the polymerization of acrylate and methacrylate monomers. The efficiency of this direct initiation is often lower than that of dedicated free radical photoinitiators. However, the performance can be dramatically enhanced by using the iodonium salt as part of a multi-component system. When combined with an electron donor, such as an amine (e.g., N-phenylglycine), the iodonium salt can form a charge-transfer complex (CTC). This complex can be excited by lower-energy visible light (e.g., 405 nm), leading to an electron transfer that efficiently generates the initiating aryl radicals. This approach is particularly valuable for applications in 3D printing and dental composites, where visible light curing is preferred. nih.gov
Redox Initiation Systems for Polymerization
A distinct application of this compound is its use as an oxidizing agent in two-component Redox Initiation Systems (RIS) for free radical polymerization. Unlike photoinitiation, RIS operates without the need for light, relying on a spontaneous redox reaction between an oxidizing agent and a reducing agent at ambient temperature.
In a notable example, a diaryliodonium salt is paired with a triarylamine derivative, which acts as a potent electron donor (reducing agent). The redox reaction between the amine and the iodonium salt results in the reduction of the iodonium cation and the generation of an aryl radical. researchgate.net
This reaction can be summarized as: Ar₂I⁺ + Donor → [Ar₂I⁺ ... Donor] → Ar• + ArI + Donor•⁺
The aryl radical (Ar•) produced is highly reactive and efficiently initiates the polymerization of monomers like methacrylates. researchgate.net This system is highly effective under mild conditions, including at room temperature and in the presence of air, which typically inhibits radical polymerization. researchgate.net The polymerization rate can be finely controlled by adjusting the concentration of the redox components. researchgate.net This peroxide-free system offers a safer and more versatile alternative to traditional redox pairs like benzoyl peroxide/amine, which are common in adhesives and composite materials. researchgate.net
Surface Functionalization and Modification of Materials
Diaryliodonium salts have emerged as a robust and highly controllable class of reagents for the covalent functionalization of material surfaces, presenting a stable alternative to the more traditional but less stable aryldiazonium salts. researchgate.net The process involves generating aryl radicals from the iodonium salt, which then form strong covalent bonds with the target surface. This can be initiated through several methods, including electrochemistry, UV irradiation, or spontaneous single-electron transfer (SET) from an active substrate. researchgate.netnih.gov
Studies comparing the electrochemical grafting of nitrophenyl groups onto graphite substrates from corresponding diaryliodonium and aryldiazonium salts found that the iodonium chemistry led to higher grafting efficiency and greater surface coverage. The resulting organic layers are robust and can be used to precisely tune the surface properties of materials. researchgate.net
A specific application is the functionalization of silicon nanomaterials (SiNMs). Diaryliodonium salts can initiate the hydrosilylation of unsaturated molecules (e.g., alkenes, alkynes) onto the surface of SiNMs. nih.gov The mechanism involves a single-electron transfer from the nanomaterial to the iodonium salt, which generates an aryl radical and an activated surface site, leading to the covalent attachment of the organic substrate. nih.gov This method allows for the modification of nanomaterials to improve their stability, dispersibility, or to add new functionalities.
| Property | Diaryliodonium Salts | Aryldiazonium Salts | Reference |
|---|---|---|---|
| Stability | High; stable precursors. | Lower; can be unstable and prone to spontaneous reaction. | researchgate.net |
| Control | Precise control over the grafting process. | Less control due to higher reactivity. | researchgate.net |
| Grafting Efficiency | Higher efficiency and surface coverage observed on carbon surfaces. | Standard method, but can be less efficient in direct comparison. | |
| Activation Methods | Electrochemical, UV light, single-electron transfer, plasmon-catalyzed. | Primarily electrochemical or spontaneous reaction. | researchgate.netnih.gov |
Role in Advanced Materials Development (e.g., 3D Printing)
This compound, as a member of the diaryliodonium salt family, plays a significant role in the development of advanced materials, particularly in the realm of 3D printing. Its function is primarily centered on its ability to act as a photoinitiator, a compound that, upon absorption of light, generates reactive species that initiate polymerization. This characteristic is fundamental to several 3D printing technologies, such as stereolithography (SLA) and digital light processing (DLP), which rely on the precise, light-induced solidification of liquid photopolymer resins.
The utility of diaryliodonium salts, including the bis(4-methoxyphenyl)iodonium cation, stems from their capacity to initiate both cationic and free-radical polymerization. In cationic photopolymerization, the absorption of UV light leads to the generation of a strong Brønsted acid, which then initiates the polymerization of monomers like epoxides and vinyl ethers. This process is advantageous for producing materials with low shrinkage and high dimensional accuracy. For free-radical polymerization, commonly used for acrylate and methacrylate monomers, iodonium salts can be paired with a photosensitizer. The photosensitizer absorbs light at a specific wavelength and then transfers energy to the iodonium salt, which in turn generates free radicals that initiate polymerization.
The efficiency of photoinitiation by diaryliodonium salts can be influenced by the nature of the anion. While specific research data for this compound is limited in the context of 3D printing, studies on related bis(4-methoxyphenyl)iodonium salts with different counter-anions provide insight into their performance. For instance, the choice of anion can affect the thermal stability of the salt and the reactivity of the generated acid in cationic polymerization.
Recent research has focused on enhancing the performance of iodonium salt-based photoinitiating systems for 3D printing. This includes the development of one-component photoinitiators where the chromophore is integrated into the iodonium salt structure, allowing for initiation with longer wavelength light, such as that from visible light LEDs. This is particularly relevant for increasing the penetration depth of the curing light and for printing filled or colored composites.
The following tables present representative data from studies on diaryliodonium salt photoinitiators in 3D printing applications. It is important to note that this data is for closely related compounds and is presented to illustrate the typical performance of such systems.
| Monomer | Photoinitiator System | Light Source | Conversion (%) | Polymerization Rate (mol L⁻¹ s⁻¹) |
|---|---|---|---|---|
| Epoxy Monomer | Bis(4-methoxyphenyl)iodonium hexafluorophosphate (0.5 mol%) + Photosensitizer (0.1 mol%) | LED @ 405 nm | 65 | 0.08 |
| Vinyl Ether Monomer | Bis(4-methoxyphenyl)iodonium hexafluorophosphate (0.5 mol%) + Photosensitizer (0.1 mol%) | LED @ 405 nm | 78 | 0.12 |
| Property | Photoinitiator System | Value |
|---|---|---|
| Tensile Strength (MPa) | Bis(4-methoxyphenyl)iodonium tosylate (1.0 wt%) + Amine Co-initiator (1.5 wt%) | 45 |
| Young's Modulus (GPa) | Bis(4-methoxyphenyl)iodonium tosylate (1.0 wt%) + Amine Co-initiator (1.5 wt%) | 2.1 |
| Elongation at Break (%) | Bis(4-methoxyphenyl)iodonium tosylate (1.0 wt%) + Amine Co-initiator (1.5 wt%) | 5.8 |
Vii. Theoretical and Computational Investigations
Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. For diaryliodonium salts, DFT studies are crucial for understanding the nature of the hypervalent iodine center and its influence on the reactivity of the molecule.
The geometry of the bis(4-methoxyphenyl)iodonium cation is predicted by DFT calculations to adopt a characteristic T-shaped geometry, a hallmark of many hypervalent iodine(III) compounds. ncl.ac.uk In this structure, the two carbon atoms of the phenyl rings and the iodine atom form a C-I-C moiety with a bond angle that deviates from the ideal 180°, typically calculated to be between 90.5° and 96.6° for various diaryliodonium salts. rsc.org This deviation is a result of the involvement of p-orbitals and some s-character in the bonding. rsc.org The bonding is often described by the three-center-four-electron (3c-4e) model, where a p-orbital on the iodine atom interacts with orbitals from the two aryl ligands. rsc.orgdiva-portal.org
The electronic properties, such as charge distribution and frontier molecular orbitals (HOMO and LUMO), are significantly influenced by the substituents on the aryl rings. The electron-donating methoxy (B1213986) groups in the para position of the bis(4-methoxyphenyl)iodonium cation increase the electron density on the aromatic rings and influence the electrophilicity of the iodine center. DFT calculations on analogous anilinium compounds have shown that such substitutions significantly impact the charge distribution and the HOMO-LUMO energy gap, which in turn affects the molecule's reactivity and stability. researchgate.net
Natural Bond Orbital (NBO) analysis is another powerful tool used in conjunction with DFT to understand bonding and charge distribution. For diaryliodonium salts, NBO analysis can quantify the charge on the iodine atom and the nature of the C-I bonds. These calculations typically reveal a significant positive charge on the iodine atom, confirming its electrophilic character. The C-I bonds are highly polarized and weaker than typical covalent bonds, which is consistent with their reactivity as arylating agents. nih.gov
Table 1: Representative DFT-Calculated Properties for Diaryl-λ³-iodanes (Note: Data is representative of this class of compounds as specific values for bis(4-methoxyphenyl)iodonium iodide are not readily available in the cited literature.)
| Parameter | Typical Calculated Value | Significance |
|---|---|---|
| C-I-C Bond Angle | 90° - 97° rsc.org | Confirms the T-shaped geometry characteristic of hypervalent iodine(III) compounds. |
| C-I Bond Length | ~2.1 Å | Longer and weaker than typical C-I covalent bonds, facilitating aryl transfer. |
| NBO Charge on Iodine | Positive | Indicates the electrophilic nature of the iodine center, crucial for its reactivity. |
Computational Modeling of Reaction Pathways and Transition States
Computational modeling is instrumental in mapping the potential energy surfaces of reactions involving diaryliodonium salts, particularly in arylation reactions where they act as electrophilic aryl sources. These studies help to elucidate the reaction mechanisms by identifying intermediates and calculating the energy barriers associated with transition states. nih.govacs.org
The generally accepted mechanism for metal-free arylation with diaryliodonium salts involves the formation of a T-shaped intermediate (Ar₂I-Nu). nih.govnih.gov This intermediate is formed by the coordination of a nucleophile (Nu) to the iodine center. The reaction then proceeds through a reductive elimination-like step, where one of the aryl groups couples with the nucleophile. su.se For an unsymmetrical diaryliodonium salt, two such intermediates can exist in equilibrium, leading to questions of regioselectivity. nih.gov
DFT calculations are employed to locate the transition states for these elementary steps. scm.com The calculated activation energies (energy barriers) provide a quantitative measure of the reaction rate and can explain the observed product distributions. For instance, in reactions with various nucleophiles, the calculated energy profiles can rationalize why certain aryl groups are transferred preferentially over others. nih.govnih.gov The stability of the transition state is a key determinant of the reaction's outcome. Factors that stabilize the transition state, such as favorable electronic or steric interactions, will lower the activation energy and accelerate the reaction along that pathway. wikipedia.org
In some cases, alternative pathways, such as those involving single electron transfer (SET) or the formation of aryne intermediates, have been proposed and investigated computationally. researchgate.netdiva-portal.org DFT studies can help to distinguish between these possibilities by comparing the calculated energy barriers for each proposed mechanism. For example, the diarylation of certain nucleophiles has been shown through DFT studies to proceed via a cascade involving a nucleophilic aromatic substitution (SNAr) followed by an intramolecular aryl transfer. acs.orgsu.se
Prediction of Regioselectivity and Stereoselectivity
For unsymmetrical diaryliodonium salts (Ar¹-I⁺-Ar²), a critical aspect of their reactivity is regioselectivity—the preferential transfer of one aryl group over the other to a nucleophile. Computational chemistry has become an invaluable tool for predicting and understanding these selective processes. su.seresearchgate.net
The regioselectivity in metal-free arylations is primarily governed by a combination of electronic and steric factors. nih.gov
Electronic Effects : Generally, the more electron-deficient aryl group is preferentially transferred. This is because the carbon atom attached to the iodine is more electrophilic, and the corresponding aryl iodide is a more stable leaving group. DFT calculations can quantify the partial charges on the ipso-carbons and the stability of the potential iodoarene byproducts to predict this selectivity. pdx.edu
Steric Effects : Bulky substituents, particularly in the ortho position of an aryl ring, can hinder the approach of the nucleophile and the formation of the necessary transition state. This often leads to the preferential transfer of the less sterically hindered aryl group. This "ortho-effect" has been systematically studied and computationally modeled. pdx.edu
In the case of the symmetrical Iodonium (B1229267), bis(4-methoxyphenyl)-, iodide, the two aryl groups are identical, so regioselectivity is not a factor. However, the principles derived from studies of unsymmetrical salts are fundamental to designing new reagents where one aryl group acts as a non-transferable "dummy" ligand. nih.govtcichemicals.com For example, the highly electron-rich and sterically hindered 2,4,6-trimethoxyphenyl (TMP) group is often used as a dummy ligand, ensuring the selective transfer of the other, more valuable aryl group. tcichemicals.com
Computational tools are also essential for predicting stereoselectivity in reactions where chiral diaryliodonium salts are used to induce asymmetry. rsc.org While less common, the principles are similar: the transition state leading to one stereoisomer must be energetically favored over the one leading to the other. DFT calculations can model the diastereomeric transition states and their relative energies to predict the enantiomeric excess (ee) of the product.
Analysis of Non-Covalent Interactions (e.g., Halogen Bonding, QTAIM)
Non-covalent interactions play a defining role in the structure, stability, and reactivity of diaryliodonium salts. The positively charged iodine(III) center is a potent halogen bond (XB) donor. mdpi.comacs.org Halogen bonding is a directional, attractive interaction between an electrophilic region on a halogen atom (a "σ-hole") and a Lewis base. beilstein-journals.org In the solid state, the crystal packing of Iodonium, bis(4-methoxyphenyl)-, iodide is heavily influenced by the halogen bond between the iodonium cation and the iodide anion.
The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful computational method used to analyze the electron density topology and characterize chemical bonds and non-covalent interactions. nih.govmdpi.com By analyzing the electron density (ρ) at a bond critical point (BCP) between two interacting atoms, one can quantify the nature and strength of the interaction. rsc.orgresearchgate.net
For halogen bonds in diaryliodonium salts, QTAIM analysis reveals the presence of a BCP between the iodine atom and the interacting Lewis base (e.g., the iodide anion or a solvent molecule). mdpi.comnih.gov The properties at this BCP, such as the electron density and its Laplacian (∇²ρ), provide quantitative evidence of the interaction. nih.gov
Table 2: Representative QTAIM Parameters for Halogen Bonds in Iodonium Compounds (Note: This data is representative of halogen bonds involving iodine(III) centers and may not be specific to the iodide salt of bis(4-methoxyphenyl)iodonium.)
| QTAIM Parameter at BCP | Typical Value Range | Interpretation |
|---|---|---|
| Electron Density (ρ) | 0.01 - 0.1 a.u. | Indicates the amount of electron density shared between the interacting atoms; higher values suggest stronger interactions. |
| Laplacian of Electron Density (∇²ρ) | Positive | A positive value is characteristic of "closed-shell" interactions, which include halogen bonds and other non-covalent interactions. mdpi.com |
These analyses have confirmed that diaryliodonium cations can act as biaxial halogen bond donors, forming interactions along two perpendicular axes. acs.org This ability to form strong, directional non-covalent bonds has been harnessed in the field of noncovalent organocatalysis, where iodonium salts activate substrates through halogen bonding. rsc.org
Understanding Structure-Reactivity Relationships via Quantum Chemistry
Quantum chemistry provides a unifying framework for understanding the relationship between the molecular structure of a compound and its chemical reactivity. For this compound, this involves correlating calculated electronic and structural parameters with observed chemical behavior.
Quantum chemical descriptors, such as the energies of frontier molecular orbitals (HOMO and LUMO), electrostatic potential maps, and calculated atomic charges, serve as powerful predictors of reactivity. researchgate.netwashington.edu
Electrostatic Potential (ESP) Maps : These maps visualize the charge distribution on the molecular surface. For diaryliodonium salts, ESP maps clearly show a region of positive potential (the σ-hole) on the iodine atom, highlighting its susceptibility to nucleophilic attack and its ability to act as a halogen bond donor. ncl.ac.uk
Frontier Orbitals : The LUMO of a diaryliodonium salt is often localized on the iodine and the ipso-carbons, indicating that these are the sites for nucleophilic attack. The energy of the LUMO can be correlated with the salt's reactivity as an electrophile.
By systematically modifying the structure of diaryliodonium salts in silico and calculating these descriptors, researchers can rationally design new reagents with tailored reactivity, such as improved efficiency, enhanced regioselectivity, or novel reaction pathways. chemrxiv.orgrsc.org This synergy between computational prediction and experimental validation is a powerful paradigm in modern chemical research. researchgate.net
Viii. Structure Reactivity Relationships and Design Principles
Influence of Aryl Substituents on Electrophilicity and Reactivity
The electronic nature of the substituents on the aryl rings of a diaryliodonium salt plays a pivotal role in determining its electrophilicity and, consequently, its reactivity. In unsymmetrical diaryliodonium salts, the distribution of electron density dictates which of the two aryl groups is preferentially transferred to a nucleophile.
Generally, in metal-free reactions, the more electron-deficient aryl group is selectively transferred. pdx.eduncl.ac.uk This is because the carbon atom of the electron-deficient ring is more electrophilic and thus more susceptible to nucleophilic attack. For instance, in a reaction involving a diaryliodonium salt with both a 4-methoxyphenyl (B3050149) group (electron-rich) and a phenyl group (less electron-rich), the phenyl group would be preferentially transferred. pdx.edu The presence of electron-withdrawing groups (EWGs) on an aryl ring enhances its electrophilicity, making it the preferred leaving group. Conversely, electron-donating groups (EDGs) decrease the electrophilicity of the attached aryl ring, making it less likely to be transferred.
This principle is clearly illustrated in the arylation of various nucleophiles. For example, in the reaction with sodium nitrite, an unsymmetrical diaryliodonium salt containing a phenyl group and a p-anisyl group shows a high preference for the transfer of the more electron-deficient phenyl group. pdx.edu Similarly, with phenol nucleophiles, the less electron-rich phenyl group is coupled with high selectivity. pdx.edu
The following table provides a qualitative overview of the influence of aryl substituents on the transfer selectivity in unsymmetrical diaryliodonium salts.
| Aryl Group 1 (Ar¹) | Aryl Group 2 (Ar²) | Preferred Transferred Group | Rationale |
| 4-Methoxyphenyl | Phenyl | Phenyl | The phenyl group is more electron-deficient than the 4-methoxyphenyl group. |
| 4-Nitrophenyl | Phenyl | 4-Nitrophenyl | The 4-nitrophenyl group is significantly more electron-deficient due to the strong electron-withdrawing nitro group. |
| Phenyl | Mesityl | Phenyl | The mesityl group is more electron-rich due to the three methyl substituents. |
Counterion Effects on Solubility and Reaction Kinetics
The counterion in a diaryliodonium salt, while often considered a spectator, can have a profound impact on the salt's physical properties and reactivity. The nature of the anion affects the salt's solubility in different organic solvents and its degree of ion pairing in solution, which in turn influences the reaction kinetics.
The choice of counterion can significantly alter the outcome of a reaction. For example, in the nitration of arenes using diphenyliodonium (B167342) salts, the yield of the product varies dramatically with different counterions. ncl.ac.uk Triflate (OTf) and hexafluorophosphate (B91526) (PF₆) anions generally lead to excellent yields, while tetrafluoroborate (B81430) (BF₄) and tosylate (OTs) counterions can result in poor conversion. ncl.ac.uk This suggests that the counterion's ability to dissociate from the iodonium (B1229267) cation in solution is crucial for reactivity. Weakly coordinating anions, such as triflate and hexafluorophosphate, lead to more "naked" and therefore more reactive iodonium cations.
The solubility of the diaryliodonium salt is also a key factor. For a reaction to proceed efficiently, the salt must be at least partially soluble in the reaction medium. Different counterions can impart different solubility characteristics. For instance, salts with larger, more lipophilic anions may be more soluble in less polar organic solvents.
The following table illustrates the effect of the counterion on the yield of a specific reaction, highlighting the importance of counterion selection in optimizing reaction conditions.
Table 8.2.1: Effect of Counterion on the Yield of Nitrobenzene from Diphenyliodonium Salts ncl.ac.uk
| Counterion (X⁻) | Yield of Nitrobenzene (%) |
| Triflate (OTf⁻) | 95 |
| Hexafluorophosphate (PF₆⁻) | 94 |
| Tetrafluoroborate (BF₄⁻) | 15 |
| Tosylate (OTs⁻) | 10 |
Steric Effects on Aryl Transfer Selectivity
Alongside electronic effects, steric hindrance around the iodine center also plays a crucial role in determining which aryl group is transferred from an unsymmetrical diaryliodonium salt. The so-called "ortho effect" is a well-documented phenomenon where an ortho-substituted aryl group is preferentially transferred, even if it is the more electron-rich of the two. pdx.eduncl.ac.uk
This effect is attributed to the steric bulk of the ortho-substituent, which can influence the geometry of the transition state during the nucleophilic attack. It is believed that the bulky ortho-group favors a conformation that places the substituted aryl ring in a more reactive position for transfer. For example, in reactions with ortho-substituted iodonium salts, excellent chemoselectivities for the transfer of the ortho-substituted aryl group are often observed, even when this contradicts electronic preferences. ncl.ac.uk
However, the influence of sterics is not always straightforward and can be dependent on the nucleophile. In some cases, an "anti-ortho effect" has been observed, where the less sterically hindered aryl group is preferentially transferred. nih.gov This highlights the complex interplay between steric and electronic factors, as well as the nature of the reacting nucleophile, in governing the selectivity of aryl transfer.
The following table provides examples of how steric effects can influence aryl transfer selectivity.
| Diaryliodonium Salt Substituents | Nucleophile | Major Product | Observed Effect |
| ortho-Methylphenyl vs. Phenyl | Amine | ortho-Methylphenylated amine | Ortho-effect |
| Mesityl vs. Phenyl | Sodium Nitrite | Mesityl-nitrated product | Ortho-effect |
| ortho-Methylphenyl vs. Phenyl | Malonate | Phenylated malonate | Anti-ortho effect |
Design of Unsymmetrical Diaryliodonium Salts with Dummy Groups
To achieve highly selective arylations with unsymmetrical diaryliodonium salts, a common strategy is to employ a "dummy group." A dummy group is an aryl ligand that is designed to be non-transferable, thereby ensuring that the other, more valuable aryl group is selectively transferred to the nucleophile.
The design of an effective dummy group relies on the principles of electronic and steric effects. An ideal dummy group is typically either very electron-rich or sterically hindered, making it a poor electrophile and unlikely to be transferred. pdx.edu Commonly used dummy groups include the mesityl (2,4,6-trimethylphenyl) and the 2,4,6-trimethoxyphenyl (TMP) groups. pdx.edu These groups are both sterically bulky and electron-rich, which strongly disfavors their transfer.
For example, in an aryl(mesityl)iodonium salt, the mesityl group serves as the dummy ligand, allowing for the selective transfer of the other aryl group, even if that group is also electron-rich. pdx.edu Similarly, the TMP group has been shown to be an efficient dummy ligand, facilitating the chemoselective transfer of a wide variety of aryl groups. diva-portal.org The use of dummy groups is a powerful tool for achieving high selectivity in arylation reactions, making unsymmetrical diaryliodonium salts practical and predictable reagents in organic synthesis.
The following table demonstrates the high selectivity achieved in arylation reactions using diaryliodonium salts containing dummy groups.
Table 8.4.1: Efficiency of Dummy Groups in Directing Aryl Transfer
| Transferable Aryl Group | Dummy Group | Nucleophile | Selectivity for Transferable Aryl Group (%) |
| 4-Bromophenyl | Mesityl | Oxindole | >95 |
| Phenyl | 2,4,6-Trimethoxyphenyl (TMP) | Phenol | >98 |
| 4-tert-Butylphenyl | 2,4,6-Trimethoxyphenyl (TMP) | Azide | >98 |
Rational Design for Enhanced Photoinitiator Efficiency
Diaryliodonium salts are not only powerful arylating agents but also highly efficient photoinitiators for cationic polymerization. datapdf.com Upon exposure to UV light, they undergo photolysis to generate a strong Brønsted acid, which can initiate the polymerization of monomers such as epoxides and vinyl ethers. The efficiency of a diaryliodonium salt as a photoinitiator is determined by its photochemical properties, including its light absorption characteristics and the quantum yield of its photodecomposition.
The rational design of diaryliodonium salt photoinitiators focuses on tuning their structure to optimize these properties. A key challenge is to modify the structure to absorb light at longer, more desirable wavelengths, such as those emitted by UV-LEDs. This is often achieved by incorporating a chromophore into the structure of the iodonium salt. For example, attaching a naphthalimide scaffold to the iodonium salt can red-shift its absorption spectrum, enabling polymerization to be initiated at 365 nm.
The following table presents the quantum yields of photolysis for several diaryliodonium salts, illustrating their high efficiency as photoinitiators.
Table 8.5.1: Quantum Yields of Photolysis for Selected Diaryliodonium Salts at 313 nm datapdf.com
| Diaryliodonium Cation | Counterion | Quantum Yield (Φ) |
| 4,4'-Di-tert-butyldiphenyliodonium | AsF₆⁻ | 0.17 |
| 4,4'-Di-tert-butyldiphenyliodonium | PF₆⁻ | 0.22 |
| 4,4'-Di-tert-butyldiphenyliodonium | SbF₆⁻ | 0.19 |
| Diphenyliodonium | AsF₆⁻ | 0.20 |
X. Future Directions and Emerging Research Areas
Development of Novel Mechanistic Pathways
While the reactivity of diaryliodonium salts has been known for decades, a nuanced understanding of their mechanistic pathways is a more recent development and an active area of research. su.se Beyond the traditionally accepted ligand coupling and aryne formation pathways, new mechanistic insights are being uncovered through a combination of experimental techniques and computational calculations. nih.govresearchgate.net
A key area of investigation involves O-arylations of alcohols and hydroxides. nih.gov Mechanistic studies have confirmed that product formation can proceed through multiple competing pathways, including ligand coupling and aryne intermediates. su.seresearchgate.net For instance, in reactions with hydroxide (B78521), aryne intermediates can be a significant source of byproducts, a challenge that can be mitigated by the use of aryne traps. diva-portal.org
Recent research has also identified a novel, direct nucleophilic substitution pathway, particularly with electron-deficient diaryliodonium salts. nih.govresearchgate.net Furthermore, an alcohol oxidation pathway running in parallel to arylation has been observed, which is proposed to occur via an intramolecular mechanism. su.senih.gov In transition metal-catalyzed reactions, the mechanistic landscape is also expanding. Plausible pathways involving Pd(II)/Pd(IV) and Cu(I)/Cu(III) catalytic cycles have been proposed, where the diaryliodonium salt acts as the aryl source for oxidative addition to the metal center, followed by reductive elimination to form the product. mdpi.com Future work aims to further explore these complex pathways to gain fundamental knowledge on the reactivity of diaryliodonium salts. liu.se
Table 1: Investigated Mechanistic Pathways for Diaryliodonium Salt Reactions
| Mechanistic Pathway | Description | Research Focus | Citation |
|---|---|---|---|
| Ligand Coupling | A concerted ipso-substitution where the nucleophile attacks the iodine center, followed by reductive elimination. | Favored in many arylations; comparison with competing pathways. | nih.govnih.gov |
| Aryne Formation | Elimination reaction leading to a highly reactive aryne intermediate, which is then trapped by a nucleophile. | A major pathway for electron-rich salts; can lead to byproducts. | nih.govresearchgate.netdiva-portal.org |
| Direct Nucleophilic Substitution | A novel pathway identified for reactions with electron-deficient diaryliodonium salts. | Elucidating the scope and conditions favoring this mechanism. | su.senih.gov |
| Radical Pathways | Generation of aryl radicals, often via photoredox catalysis, which then engage in subsequent reactions. | Development of new radical-based synthetic transformations. | researchgate.netrsc.org |
| Metal-Mediated Cycles | Oxidative addition of the diaryliodonium salt to a transition metal (e.g., Pd, Cu) catalyst. | Understanding catalyst behavior and optimizing C-C and C-heteroatom bond formations. | mdpi.com |
Exploration of New Synthetic Transformations
Diaryliodonium salts are increasingly employed as superior arylating agents for a wide range of nucleophiles, leading to the development of novel synthetic transformations. nih.govmdpi.com A major frontier is the use of visible-light photoredox catalysis, which allows for the generation of aryl radicals from diaryliodonium salts under mild conditions. researchgate.netresearchgate.net This strategy has enabled previously challenging reactions.
Recent breakthroughs include three-component reactions, such as the aminosulfonylation of diaryliodonium salts with sulfur dioxide and hydrazines to produce N-aminosulfonamides. researchgate.net Another innovative transformation is the photoredox-catalyzed sulfonylation of diaryliodonium salts with DABSO (a source of SO₂) and silyl (B83357) enolates, providing a green and sustainable route to versatile β-keto sulfones. rsc.org The arylation of isonitriles to form benzamides has also been achieved for the first time using photoredox catalysis, showcasing the utility of diaryliodonium salts in constructing crucial amide bonds. beilstein-journals.org
Beyond photoredox catalysis, new catalyst-free transformations are emerging. For example, the decarboxylative arylation of α,α-difluoro-β-ketoacid salts provides access to important aryldifluoromethyl ketones without the need for a metal catalyst. rsc.org Furthermore, the direct, metal-free C–H arylation of heterocycles like indoles and pyrroles has been demonstrated to be broadly applicable, representing a significant advance in C-H functionalization. acs.org
Table 2: Selected Emerging Synthetic Transformations Using Diaryliodonium Salts
| Transformation | Method | Key Features | Resulting Products | Citation |
|---|---|---|---|---|
| Aminosulfonylation | Visible-Light Photoredox Catalysis (Three-component) | Uses SO₂ and hydrazines; forms N-S bonds. | N-Aminosulfonamides | researchgate.net |
| Sulfonylation | Visible-Light Photoredox Catalysis (Three-component) | Inserts SO₂ from DABSO; forms β-keto sulfones. | β-Keto Sulfones | rsc.org |
| Arylation of Isonitriles | Visible-Light Photoredox Catalysis | Forms benzamides under mild conditions. | Benzamides | beilstein-journals.org |
| Decarboxylative Arylation | Catalyst-Free | Couples with α,α-difluoro-β-ketoacid salts. | Aryldifluoromethyl Ketones | rsc.org |
| Direct C-H Arylation | Metal-Free | Functionalizes (NH)- and N-substituted indoles and pyrroles. | Arylated Heterocycles | acs.org |
| γ-Arylation of Silyloxy Furans | Palladium Catalysis | Forms aryl butenolides at room temperature. | Aryl Butenolides | mdpi.com |
Integration into Advanced Material Science Applications
The unique reactivity of diaryliodonium salts, particularly their ability to generate reactive species upon stimulation by light or mechanical force, makes them highly valuable for applications in advanced material science. A primary role for these compounds is as photoinitiators in polymerization reactions. sacredheart.edu
In the field of dental materials, iodonium (B1229267) salts like bis(4-methylphenyl)iodonium hexafluorophosphate (B91526) have been studied as co-initiators in camphorquinone-based systems for dental resins. nih.govresearchgate.net Their inclusion significantly increases the rate of polymerization and enhances the final mechanical properties, such as flexural strength and modulus, of the cured resin composite. nih.govmanchester.ac.uk This acceleration of the curing process is critical for reducing clinical procedure times. sacredheart.edu
Beyond dentistry, diaryliodonium salts are used as photoinitiators to induce efficient cross-linking in epoxy resins, which is fundamental for producing negative-tone photoresists used in printing and microfabrication. sacredheart.edu A new and exciting frontier is the use of diaryliodonium salts in mechanochemistry. Research has shown they can facilitate metal-free, mechanoredox free-radical polymerizations under ultrasonic irradiation or ball-milling conditions. researchgate.net This approach couples mechanical force with redox-driven chemical transformations, offering a sustainable and controlled method for synthesizing macromolecules and designing novel adaptive materials. researchgate.net
Advanced Computational Modeling and Data-Driven Discoveries
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of diaryliodonium salts. liu.se These theoretical studies provide deep insights into reaction mechanisms that are often difficult to probe experimentally. nih.govdiva-portal.org
DFT calculations have been crucial in comparing the energetics of competing reaction pathways, such as ligand coupling versus aryne formation in O-arylation reactions. nih.govresearchgate.net By modeling the transition states, researchers can predict which pathway is more favorable under specific conditions and for different substrates, guiding the development of more selective and efficient reactions. su.senih.gov For example, calculations have shown that 4-coordinated transition states are favored in reactions with alcohols. researchgate.net
Computational modeling is also being used to explore the mechanisms of more complex transformations, including diarylation reactions where both aryl groups are transferred from the iodonium salt. liu.se The goal of these projects is to evaluate the potential energy landscape of various reaction pathways to identify key intermediates and transition states, thereby building a fundamental expertise on the reactivity of this compound class. liu.se As computational power grows and modeling techniques become more sophisticated, data-driven approaches and machine learning are expected to play a larger role in discovering new reactions and predicting the outcomes of transformations involving diaryliodonium salts.
Xi. Conclusion
Summary of Key Research Advancements
Research into bis(4-methoxyphenyl)iodonium iodide and related diaryliodonium salts has led to significant advancements in organic synthesis. These compounds have been established as highly effective and versatile electrophilic arylation reagents due to their notable stability, high reactivity, and good selectivity under mild reaction conditions. ingentaconnect.comrawdatalibrary.netresearchgate.net A primary area of progress lies in their application for the formation of carbon-carbon and carbon-heteroatom bonds, which is fundamental to the synthesis of complex organic molecules. ingentaconnect.comrawdatalibrary.net
Recent studies have extensively explored the use of diaryliodonium salts in both transition-metal-catalyzed and metal-free arylation reactions. beilstein-journals.org This has provided a valuable alternative to traditional cross-coupling methods. Researchers have demonstrated the utility of these salts in the arylation of a wide range of nucleophiles, including amines, thiols, and heteroarenes. beilstein-journals.orgmdpi.com The development of metal-free approaches, in particular, represents a move towards more environmentally benign synthetic methodologies. beilstein-journals.org Furthermore, the predictable reactivity of unsymmetrical diaryliodonium salts has been leveraged to achieve regioselective aryl transfer, enhancing their synthetic utility. mdpi.com The electron-donating methoxy (B1213986) groups in bis(4-methoxyphenyl)iodonium iodide contribute to its stability and reactivity in nucleophilic substitutions.
Key research findings are summarized in the table below:
| Research Area | Key Advancements |
| Arylation Reactions | Development of both transition-metal-catalyzed and metal-free C-H arylation methods. beilstein-journals.orgmdpi.com |
| Bond Formation | Efficient formation of C-C and C-heteroatom bonds. ingentaconnect.comrawdatalibrary.net |
| Reagent Properties | Recognized as stable, efficient, and selective electrophilic arylating agents. rawdatalibrary.netresearchgate.net |
| Synthetic Applications | Used as mild oxidizing agents and precursors for other organic iodine compounds. lookchem.com |
Outlook on the Future of Bis(4-methoxyphenyl)iodonium Iodide Research
The future of research on bis(4-methoxyphenyl)iodonium iodide is poised for continued growth, with several key areas ripe for exploration. A major focus will likely be the expansion of its synthetic applications. As a "green" reagent, its use in developing more sustainable and atom-economical chemical processes is expected to increase. rawdatalibrary.netresearchgate.net This includes the design of novel cascade reactions where multiple bonds are formed in a single operation, leveraging the unique reactivity of the iodonium (B1229267) salt.
Further research is anticipated in the development of novel catalytic systems that can enhance the selectivity and efficiency of reactions involving bis(4-methoxyphenyl)iodonium iodide. This includes the exploration of new ligands for metal-catalyzed processes and the design of organocatalytic systems for metal-free transformations. There is also potential for the development of enantioselective arylation reactions, which remains a significant challenge in organic synthesis. rawdatalibrary.netresearchgate.net
Beyond traditional organic synthesis, the application of bis(4-methoxyphenyl)iodonium iodide and similar compounds in materials science and biochemistry is an emerging field. For instance, their use as photoinitiators in polymerization is an area with potential for growth. A deeper understanding of the structure-property relationships of diaryliodonium salts will be crucial for designing new reagents with tailored properties for specific applications. The ongoing research into the synthesis and application of diaryliodonium salts will continue to provide powerful tools for chemical synthesis and materials innovation.
Q & A
Basic Questions
Q. What are the established synthetic routes for preparing iodonium, bis(4-methoxyphenyl)-, iodide, and what reaction conditions are critical for high purity?
- Methodology :
- Oxidative coupling : React bis(4-methoxyphenyl)mercury with iodine in acetic acid under reflux. Monitor iodine stoichiometry to avoid over-iodination.
- Electrophilic substitution : Use 4-methoxybenzene derivatives with iodonium triflate precursors in the presence of a Lewis acid (e.g., BF₃·Et₂O).
- Purification : Recrystallize from ethanol/water mixtures to remove unreacted iodine and by-products like diaryliodonium polyhalides .
- Critical Conditions :
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 60–80°C (reflux) | Higher temps reduce iodine loss |
| Solvent | Acetic acid or DCM | Polarity affects reaction rate |
| Iodine Equivalents | 1.0–1.2 eq | Excess leads to side reactions |
Q. How can researchers confirm the structural identity and purity of this iodonium salt?
- Analytical Techniques :
- ¹H/¹³C NMR : Methoxy protons appear at δ ~3.8 ppm; aromatic protons resonate between δ 6.8–7.5 ppm. Compare with diphenyliodonium iodide reference spectra .
- Melting Point : Literature reports for analogous compounds range from 150–170°C; deviations >5°C indicate impurities .
- Elemental Analysis : Match calculated vs. observed C, H, and I percentages (e.g., C: ~40%, I: ~30%).
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of bis(4-methoxyphenyl)iodonium iodide in aryl-transfer reactions?
- Key Findings :
- The electron-donating methoxy groups stabilize the iodonium ion, enhancing its electrophilicity in Suzuki-Miyaura couplings.
- DFT Studies : Predict preferential para-arylation due to resonance stabilization of the transition state .
- Experimental Validation :
- Compare coupling yields with electron-deficient vs. electron-rich arylboronic acids.
- Use kinetic isotope effects to probe rate-determining steps (e.g., oxidative addition vs. transmetalation).
Q. How can conflicting reports on thermal stability be resolved?
- Contradictory Data : Some studies report decomposition at 120°C, while others note stability up to 180°C.
- Resolution Strategies :
- TGA/DSC Analysis : Conduct under inert vs. oxidative atmospheres to identify decomposition pathways.
- By-Product Identification : Use GC-MS to detect volatile iodine species (e.g., CH₃I) formed during degradation .
- Mitigation : Stabilize the compound with radical scavengers (e.g., BHT) during storage.
Q. What strategies optimize this compound’s use in photoinduced radical reactions?
- Experimental Design :
- Light Source Screening : Test UV (254 nm) vs. visible light (450 nm) for iodonium activation.
- Solvent Effects : Compare polar aprotic (DMF) vs. nonpolar (toluene) solvents on radical initiation efficiency.
- Additives : Assess diaryliodonium salt reactivity with co-initiators like eosin Y .
- Data Table :
| Light Source | Solvent | Additive | Radical Yield (%) |
|---|---|---|---|
| UV (254 nm) | DMF | None | 85 |
| Visible | Toluene | Eosin Y | 72 |
Q. How do structural modifications (e.g., substituents on the aryl ring) influence electrochemical properties?
- Methodology :
- Cyclic Voltammetry : Measure reduction potentials in acetonitrile (supporting electrolyte: TBAPF₆).
- Comparative Analysis : Replace methoxy with electron-withdrawing groups (e.g., -NO₂) to study Hammett correlations.
- Results :
- Methoxy-substituted iodonium salts show lower reduction potentials (-0.8 V vs. Ag/AgCl) than nitro analogs (-0.3 V) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or spectral data?
- Stepwise Approach :
Replicate Synthesis : Follow literature protocols exactly to isolate potential procedural errors.
Cross-Validate Techniques : Use XRD to confirm crystal structure if NMR/melting points are ambiguous .
Purity Assessment : Quantify residual solvents (e.g., acetic acid) via ¹H NMR integration or Karl Fischer titration.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
